molecular formula C₅H₈D₆N₂ B1146936 N,N-Dimethyl-1,3-propylenediamine-d6 CAS No. 1219802-71-7

N,N-Dimethyl-1,3-propylenediamine-d6

Cat. No.: B1146936
CAS No.: 1219802-71-7
M. Wt: 108.22
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Description

Significance of Isotopic Labeling in Contemporary Chemical Investigations

Isotopic labeling is a powerful technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into specific positions within a molecule. synmr.in This process allows researchers to track the movement of atoms, elucidate reaction mechanisms, and study the behavior of complex systems with high precision. synmr.in The substitution of hydrogen with its heavier, stable isotope, deuterium, is a particularly valuable strategy in various scientific fields. symeres.comnih.gov

One of the primary applications of deuterium labeling is in mechanistic and kinetic studies. symeres.com The replacement of a hydrogen atom with a deuterium atom creates a stronger chemical bond, which can lead to a slower reaction rate if that bond is broken during the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into reaction pathways and transition state structures. symeres.comx-chemrx.com

In analytical chemistry, especially in mass spectrometry (MS)-based quantitative analyses, deuterated compounds are frequently used as internal standards. x-chemrx.comrsc.org Because they are chemically identical to their non-deuterated (protium) counterparts but have a different mass, they can be easily distinguished by the detector. This allows for more accurate and precise quantification of the target analyte by correcting for sample loss or ionization variability during the analysis. nih.gov

Furthermore, deuterium labeling is indispensable in nuclear magnetic resonance (NMR) spectroscopy for structural analysis of macromolecules like proteins and nucleic acids. synmr.insymeres.com Deuterium is "silent" in proton NMR, so selective deuteration can simplify complex spectra, enabling researchers to probe the structures, dynamics, and interactions of large biomolecules. youtube.com In drug discovery and development, deuteration can alter the metabolic pathways of a drug molecule. symeres.comnih.govnih.gov By replacing hydrogen atoms at sites vulnerable to metabolic oxidation, the resulting deuterated drug may exhibit improved pharmacokinetic properties, such as a longer half-life and reduced clearance. symeres.comnih.gov This can potentially lead to enhanced efficacy and an improved safety profile. nih.govuniupo.it

Overview of N,N-Dimethyl-1,3-propylenediamine-d6 in Modern Chemical Science

This compound is the deuterated isotopologue of N,N-Dimethyl-1,3-propylenediamine, where six hydrogen atoms on the two methyl groups have been replaced with deuterium atoms. nih.gov Its fundamental chemical and physical properties are determined by its molecular structure.

Table 1: General Properties of this compound

Property Value Source
IUPAC Name N',N'-bis(trideuteriomethyl)propane-1,3-diamine nih.gov
Molecular Formula C₅H₈D₆N₂ nih.gov
Molecular Weight 108.22 g/mol nih.gov

The non-deuterated form, N,N-Dimethyl-1,3-propylenediamine, is recognized as an important chemical intermediate in the synthesis of various products, including surfactants and dyes. cetjournal.itresearchgate.net The synthesis of the parent compound is well-established, often involving a two-step process starting from materials like dimethylamine (B145610) and acrylonitrile (B1666552), followed by hydrogenation. cetjournal.itresearchgate.netgoogle.comresearchgate.net While specific synthesis routes for the deuterated version are less commonly published, they would likely adapt these methods using deuterated starting materials or employ hydrogen/deuterium exchange reactions. symeres.com

The primary utility of this compound in modern chemical science stems from its role as a labeled internal standard for the quantification of its non-deuterated counterpart in various matrices. Its use in mass spectrometry allows for precise measurements, a critical need in fields like metabolomics and environmental analysis. symeres.comnih.gov The deuterium labels on the dimethyl groups are generally stable and less likely to undergo back-exchange compared to deuterium atoms attached to heteroatoms like nitrogen.

Table 2: Computed Physicochemical Properties of this compound

Descriptor Value Source
XLogP3-AA -0.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 3 nih.gov
Polar Surface Area 29.3 Ų nih.gov

Current Research Landscape and Knowledge Gaps concerning Deuterated Diamines

The research landscape for deuterated compounds is expanding rapidly, driven by their increasing application in pharmaceuticals and materials science. nih.govx-chemrx.com The ability of deuterium to enhance the metabolic stability of drugs has led to FDA-approved deuterated pharmaceuticals, shifting the focus from simple analogues of existing drugs to the de novo design of deuterated molecules. nih.govuniupo.it

In the realm of materials science, deuterated molecules, including diamines, are valuable for studying organic optoelectronic devices. nih.gov Techniques like neutron reflectometry rely on the difference in scattering length density between protonated and deuterated compounds to probe the structure and function of these devices. nih.gov Research has explored methods for the deuteration of arylamines, though mild conditions are often more suitable for primary and secondary amines than for tertiary amines. nih.gov

Despite these advancements, there are knowledge gaps concerning specific classes of deuterated compounds like aliphatic diamines. While the synthesis of many deuterated molecules can be a custom, laborious, and costly process, international collaborations like the Deuteration Network (DeuNet) aim to facilitate access to these specialized compounds for research. youtube.com The demand for custom-synthesized deuterated molecules tailored to specific research needs, such as those for neutron scattering experiments, highlights a gap that commercial suppliers often cannot fill. youtube.com

For this compound specifically, while its use as an internal standard is its most apparent application, further research could explore its potential as a building block for more complex deuterated molecules. The synthesis and characterization of novel derivatives could open new avenues in materials science or medicinal chemistry. researchgate.net There is a need for more published, cost-effective, and scalable synthesis methods for such deuterated building blocks to make them more accessible to the broader scientific community. x-chemrx.com

Properties

IUPAC Name

N',N'-bis(trideuteriomethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNMPGNGSSIWFP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Advanced Methodologies for N,n Dimethyl 1,3 Propylenediamine D6

Established Reaction Pathways for N,N-Dimethyl-1,3-propylenediamine Deuterated Analogues

The synthesis of deuterated N,N-Dimethyl-1,3-propylenediamine analogues primarily builds upon the well-documented industrial processes for the non-labeled compound. These routes are adapted by incorporating deuterated precursors or reagents at specific steps to introduce the isotopic labels.

Acrylonitrile (B1666552) and Dimethylamine (B145610) Based Reaction Routes with Deuterated Precursors

The most common industrial method for producing N,N-Dimethyl-1,3-propylenediamine involves a two-step process starting from acrylonitrile and dimethylamine. cetjournal.itgoogle.comresearchgate.net This pathway is readily adapted for the synthesis of N,N-Dimethyl-1,3-propylenediamine-d6 by substituting standard dimethylamine with its deuterated counterpart, dimethylamine-d6. The IUPAC name for this target compound is N',N'-bis(trideuteriomethyl)propane-1,3-diamine. nih.gov

The first step is a Michael addition reaction, where dimethylamine-d6 is added across the double bond of acrylonitrile. This reaction forms the intermediate N,N-(dimethyl-d6)-3-aminopropionitrile. This addition is typically efficient and can be performed under various conditions, including in microchannel reactors to improve efficiency and safety. google.com

The second step involves the catalytic hydrogenation of the nitrile group (-C≡N) of the intermediate to a primary amine (-CH₂NH₂). google.com This reduction is commonly carried out using catalysts like Raney Nickel (Raney-Ni) under hydrogen pressure. google.comgoogle.com The use of an alkaline co-catalyst, such as a sodium hydroxide (B78521) solution, can improve the yield, which can be as high as 98%. google.com To ensure the final product is specifically this compound, this hydrogenation is performed using standard hydrogen (H₂), as the deuterium (B1214612) incorporation has already been achieved through the use of the dimethylamine-d6 precursor. sigmaaldrich.com

Table 1: Two-Step Synthesis Pathway for this compound

Step Reaction Type Reactants Product Key Conditions
1 Michael Addition Acrylonitrile + Dimethylamine-d6 N,N-(dimethyl-d6)-3-aminopropionitrile Continuous flow or batch reaction; Temperatures from 10-120°C. google.com
2 Catalytic Hydrogenation N,N-(dimethyl-d6)-3-aminopropionitrile + H₂ This compound Raney-Ni catalyst; Hydrogen pressure of 3-10 MPa; Alkaline co-catalyst. google.comgoogle.com

Direct Deuterium Gas Hydrogenation Methodologies for Amines

An alternative or supplementary method for introducing deuterium into amine-containing molecules is through direct catalytic hydrogenation using deuterium gas (D₂). juniperpublishers.comlibretexts.org In the context of synthesizing deuterated N,N-Dimethyl-1,3-propylenediamine, this method could theoretically be used to introduce deuterium onto the propyl chain of the molecule.

For instance, if the starting intermediate was N,N-dimethyl-3-aminopropionitrile, its hydrogenation using D₂ gas in the presence of a suitable catalyst (e.g., Palladium on carbon, Platinum) would result in the addition of deuterium atoms at the C1 and C2 positions of the propane (B168953) chain, yielding N,N-Dimethyl-1,1,2,2-tetradeutero-1,3-propylenediamine. This approach is distinct from the synthesis of the d6 variant, which specifically requires deuteration on the methyl groups. However, direct hydrogenation with D₂ is a fundamental technique in deuteration chemistry and can be used to produce different isotopologues of the parent molecule. juniperpublishers.comlibretexts.org The efficiency and selectivity of this deuteration depend heavily on the choice of catalyst, solvent, and reaction conditions. mdpi.com

Deuteration Techniques and Control of Isotopic Incorporation

Achieving high isotopic purity and specific placement of deuterium atoms are critical challenges in the synthesis of labeled compounds. Advanced techniques focus on maximizing the incorporation of deuterium at the desired positions while preventing unwanted isotopic exchange.

Strategies for Selective Deuterium Placement within the Molecular Framework

The most direct strategy for ensuring selective deuterium placement in this compound is the use of a deuterated starting material, as described in section 2.1.1. By employing dimethylamine-d6, where the deuterium atoms are already located on the methyl groups, the synthetic route preserves this specific labeling pattern in the final product. nih.govnih.gov This "bottom-up" approach is often the most reliable method for achieving high regioselectivity in isotopic labeling.

Other methods for selective deuteration exist, such as H-D exchange reactions catalyzed by transition metals like iridium, ruthenium, or manganese. nih.govnih.govresearchgate.net These catalysts can activate specific C-H bonds, allowing for their exchange with deuterium from a source like D₂O. For example, certain catalysts show high selectivity for deuterating C-H bonds adjacent to nitrogen atoms. nih.gov While this could potentially be applied to N,N-Dimethyl-1,3-propylenediamine itself, controlling the reaction to exclusively label the methyl groups while leaving the propyl chain untouched would be a significant challenge. Therefore, synthesis from a pre-labeled precursor like dimethylamine-d6 remains the more practical approach for this specific isotopologue.

Mitigation of Isotopic Scrambling in Deuterated Synthesis

Isotopic scrambling refers to the migration of deuterium atoms to unintended positions within a molecule during a chemical reaction, leading to a mixture of isotopologues and reduced isotopic purity. nih.gov This can be a significant issue in deuteration chemistry, particularly under harsh reaction conditions or with certain catalysts. nih.gov

In the synthesis of this compound, a potential step for scrambling is the catalytic hydrogenation of the nitrile intermediate. Hydrogen atoms from the catalyst surface, solvent, or trace water can potentially exchange with the deuterium atoms on the methyl groups, although this is less likely for stable C-D bonds compared to more labile N-H or O-H bonds. The primary concern is preventing H-D exchange between the deuterium source (if D₂ were used) and the C-H bonds of the substrate.

Strategies to mitigate scrambling include:

Choice of Catalyst: Using highly selective catalysts that favor the desired reaction (nitrile hydrogenation) over C-H activation and isotopic exchange.

Reaction Conditions: Employing the mildest possible temperatures and pressures that still allow the reaction to proceed efficiently.

Solvent Selection: Using aprotic solvents to minimize the presence of exchangeable protons.

Control of Reagents: Ensuring the hydrogen gas used in the hydrogenation step is free from deuterium contamination (and vice-versa if D₂ were the intended reagent).

Optimization of Synthesis Parameters and Process Engineering for Deuterated Production

The production of deuterated compounds is often more expensive than their non-labeled counterparts due to the high cost of deuterated starting materials like dimethylamine-d6. Therefore, optimizing the synthesis for maximum yield and efficiency is of paramount importance.

Process optimization involves the systematic study of reaction parameters to find the ideal conditions. For the synthesis of this compound, this includes:

Table 2: Key Parameters for Optimization

Parameter Objective Considerations
Temperature Maximize reaction rate while minimizing side reactions and isotopic scrambling. The Michael addition and hydrogenation steps have optimal temperature ranges. google.com
Pressure Ensure efficient hydrogenation without requiring excessive energy or specialized equipment. Hydrogenation is typically run at 3-10 MPa. google.com
Catalyst Loading Use the minimum amount of catalyst needed for complete conversion to reduce costs and simplify purification. Raney-Ni is a common choice, but its activity can vary. researchgate.net
Molar Ratios Optimize the ratio of reactants (e.g., dimethylamine-d6 to acrylonitrile) to maximize the conversion of the expensive deuterated material. A slight excess of one reactant may be used to drive the reaction to completion. cetjournal.it
Reaction Time Minimize batch time to increase throughput without sacrificing yield. Continuous processes can offer better control over residence time. google.com

From a process engineering perspective, shifting from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of labeled compounds. x-chemrx.com Continuous flow reactors, such as microchannel reactors, provide superior control over reaction parameters like temperature and residence time, leading to higher yields, better product consistency, and enhanced safety. google.com This precise control is especially beneficial for minimizing the formation of byproducts and maximizing the efficient use of costly deuterated precursors. x-chemrx.com

Evaluation of Catalytic Systems and Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound, where the six deuterium atoms are located on the two N-methyl groups, logically starts from dimethylamine-d6. The general synthetic pathway mirrors that of its non-deuterated analogue, which is typically a two-step process. The first step involves the cyanoethylation of the amine with acrylonitrile to yield N,N-dimethyl-d6-aminopropionitrile. The second, and more critical step, is the catalytic hydrogenation of the nitrile intermediate to the final diamine product.

The choice of catalyst and reaction conditions for the hydrogenation step is paramount for achieving high yield and chemical purity. Research on the non-deuterated analogue provides a strong foundation for the deuterated synthesis. Raney-Nickel (Raney-Ni) is a widely cited catalyst for this transformation due to its high activity and selectivity. google.com To suppress side reactions and enhance the yield of the primary amine, the hydrogenation is often conducted in the presence of a co-catalyst, typically an alkaline substance. google.com

Studies have systematically optimized these conditions. For instance, a continuous hydrogenation process using a Raney-Ni catalyst can achieve a yield of N,N-dimethyl-1,3-propanediamine of not less than 98%. google.com This process operates at a hydrogenation pressure of 3-10 MPa and utilizes an alkaline alcohol solution (0.1%-10%) as a co-catalyst. google.com Other research has explored different supported nickel catalysts, noting that the choice of support material (e.g., MgO, SiO2, Al2O3) can significantly influence the catalyst's reducibility and dispersion, thereby affecting its activity. researchgate.net

The table below summarizes optimized conditions derived from studies on the non-deuterated analogue, which are directly applicable to the deuterated synthesis starting from the corresponding deuterated materials.

ParameterCondition Set 1 google.comCondition Set 2 cetjournal.itCondition Set 3 researchgate.net
Catalyst Raney-NiZL-311-RDCF-1 Raney-Ni
Co-Catalyst 0.1%-10% Alkaline alcohol solutionNaOH liquor0.46 wt% NaOH
Pressure 3-10 MPa6 MPa6 MPa
Temperature 10-200 °C70 °C70 °C
Yield/Selectivity >98% Yield>99.5% Conversion & Selectivity>99.5% Conversion & Selectivity

Development and Implementation of Continuous Flow Synthesis Processes

Continuous flow manufacturing has emerged as a superior alternative to traditional batch processing for the synthesis of N,N-dimethyl-1,3-propanediamine and its deuterated variants. This methodology offers significant advantages, including improved safety, consistent product quality, energy savings, and suitability for large-scale industrial production. google.com

The synthesis is well-suited to a two-step continuous process using fixed-bed reactors. cetjournal.it

Step 1: Cyanoethylation: Dimethylamine (or dimethylamine-d6) and acrylonitrile are passed through a fixed-bed reactor. Remarkably, this reaction can proceed with high efficiency even with simple inert fillers, achieving conversion rates and selectivity for the N,N-dimethylaminopropionitrile intermediate of over 99%. google.comcetjournal.it The intermediate product from this stage can often be fed directly into the next step without purification. google.com

Step 2: Hydrogenation: The nitrile intermediate is then introduced into a second fixed-bed reactor containing the hydrogenation catalyst (e.g., Raney-Ni). google.com

A key parameter in continuous flow systems is the Liquid Hourly Space Velocity (LHSV), which is the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed. Optimizing the LHSV is crucial for maximizing conversion and throughput.

The following table outlines parameters for continuous flow synthesis based on published research for the non-deuterated compound.

Process StepParameterValue cetjournal.it, researchgate.net
Cyanoethylation LHSV1.1 - 4.0 h⁻¹
Temperature30 °C
Pressure1.0 MPa
Conversion/Selectivity>99.5%
Hydrogenation LHSV0.3 h⁻¹
Temperature70 °C
Pressure6 MPa
Conversion/Selectivity>99.5%

This continuous process demonstrates high efficiency, with both the conversion of the intermediate and the selectivity for the final product exceeding 99.5%. cetjournal.itresearchgate.net

Advanced Purification and Isolation Methodologies for High-Purity Deuterated Products

Achieving high purity is critical for deuterated compounds, not only in terms of chemical contaminants but also isotopic enrichment. Standard distillation is a primary purification step, but specific impurities may require more advanced techniques.

In the synthesis of N,N-dimethylaminopropylamine, a common impurity is 1,3-diaminopropane (B46017), which can be formed during the hydrogenation step. google.com A patented method for its removal involves the addition of a metal salt of a transition element, such as nickel sulphate, to the crude product before or during distillation. google.com This salt forms a stable, non-volatile chelate complex with the 1,3-diaminopropane impurity. google.com The desired N,N-dimethylaminopropylamine can then be separated by distillation or flashing, leaving the complex behind. google.com This method provides a targeted approach to removing a problematic impurity that may be difficult to separate by conventional distillation alone.

For deuterated products, a significant challenge during purification is to prevent isotope exchange or scrambling, which would lower the isotopic purity. synmr.in Therefore, purification methods must be carefully selected to avoid conditions (e.g., presence of labile protons, high temperatures in certain matrices) that could facilitate H/D exchange. The use of deuterated solvents during workup and purification can help maintain the isotopic integrity of the final product. synmr.in

Challenges and Innovative Solutions in Deuterated Compound Synthesis

The synthesis of deuterated compounds like this compound is accompanied by a unique set of challenges that require innovative solutions.

Challenges:

Isotopic Purity and Scrambling: Achieving high levels of deuterium incorporation at specific molecular positions is a primary goal. However, unwanted H/D exchange reactions can lead to isotopic scrambling, reducing the purity of the final product. synmr.in The stability of the C-D bond is greater than the C-H bond, but exchange can still occur under certain conditions. musechem.com

Kinetic Isotope Effect (KIE): The difference in mass between deuterium and hydrogen can lead to different reaction rates (a phenomenon known as the kinetic isotope effect). musechem.com This can alter reaction kinetics and product distributions compared to the non-deuterated synthesis, requiring careful re-optimization of reaction conditions. synmr.in

Analysis and Characterization: Verifying the exact position and level of deuteration requires sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the isotopic purity of the synthesized compound. sciencemadness.org

Innovative Solutions:

Advanced Catalysis: To overcome the high activation energy of certain bonds and improve selectivity, novel catalytic systems are being developed. These include photochemical, electrochemical, and mechanochemical strategies that can facilitate deuteration under milder conditions. researchgate.net Hydrothermal deuteration using precious metal catalysts in D₂O is another method for achieving H/D exchange. tum.de

Continuous Flow Processes: As detailed in section 2.3.2, continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control minimizes side reactions and can help preserve isotopic integrity, leading to higher purity and more consistent outcomes. google.comcetjournal.it

Site-Specific Deuteration: A significant challenge is introducing deuterium atoms at specific positions within a molecule without causing widespread, non-specific exchange. musechem.comresearchgate.net The development of catalysts and reagents that can selectively target specific functional groups is a key area of research, enabling the synthesis of precisely labeled compounds.

Advanced Spectroscopic Characterization and Purity Assessment of N,n Dimethyl 1,3 Propylenediamine D6

Mass Spectrometry for Isotopic Signature and Molecular Weight Verification

Mass spectrometry (MS) is a cornerstone technique for the analysis of deuterated compounds, providing definitive information on molecular weight and isotopic distribution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the clear distinction between different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net This capability is essential for assessing the isotopic purity of N,N-Dimethyl-1,3-propylenediamine-d6.

An HRMS analysis can determine the relative abundance of the desired d6-species versus partially deuterated (d1 to d5) and non-deuterated (d0) species. rsc.orgrsc.org By comparing the measured isotopic distribution pattern with the theoretical pattern, the percentage of isotopic enrichment can be accurately calculated. nih.gov This method is rapid, highly sensitive, and requires minimal sample consumption. researchgate.net

Table 2: Hypothetical HRMS Data for Isotopic Purity Assessment of this compound

Isotopologue Species Calculated m/z [M+H]⁺ Observed Relative Abundance (%) Isotopic Contribution
d0 C₇H₁₈N₂ 131.1543 0.1 0.1% non-deuterated
d1 C₇H₁₇DN₂ 132.1605 0.2 0.2% d1-impurity
d2 C₇H₁₆D₂N₂ 133.1668 0.3 0.3% d2-impurity
d3 C₇H₁₅D₃N₂ 134.1731 0.4 0.4% d3-impurity
d4 C₇H₁₄D₄N₂ 135.1793 0.8 0.8% d4-impurity
d5 C₇H₁₃D₅N₂ 136.1856 1.2 1.2% d5-impurity

This table illustrates how HRMS can quantify the distribution of different deuterated species, providing a precise measure of isotopic purity.

Isotopic Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that utilizes isotopically labeled compounds as internal standards. nih.gov this compound is an ideal internal standard for the quantification of its unlabeled counterpart in complex matrices. clearsynth.com

In an IDMS experiment, a known amount of the deuterated standard (this compound) is added to a sample containing the unlabeled analyte. nih.gov Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. clearsynth.comimreblank.ch By measuring the ratio of the mass spectrometric signal of the analyte to that of the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for sample loss during preparation and instrumental variability. nih.gov

Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Deuterated Bonds and Functional Groups

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. The replacement of hydrogen with the heavier deuterium (B1214612) isotope results in a predictable shift in the vibrational frequencies of the associated bonds. illinois.edu

In the IR spectrum of this compound, the most significant change compared to the unlabeled compound is the shift of the C-H stretching vibrations to lower wavenumbers. The stretching frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. youtube.com Since deuterium is approximately twice as massive as hydrogen, the C-D stretching vibrations appear at significantly lower frequencies than C-H stretches.

C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region.

C-D stretching vibrations are expected to appear in the 2100-2200 cm⁻¹ region. acs.org

The appearance of strong absorption bands in the C-D stretching region and the corresponding disappearance or significant reduction of bands in the C-H stretching region serve as definitive proof of successful deuteration. youtube.com Raman spectroscopy provides complementary information and is also sensitive to these isotopic shifts. georgetown.edu

Table 3: Characteristic Vibrational Frequencies for C-H and C-D Bonds

Vibrational Mode Bond Type Typical Frequency Range (cm⁻¹) Relevance to this compound
Stretching C-H (aliphatic) 2850 - 2960 Expected in unlabeled compound; significantly reduced or absent in d6-analog.
Stretching C-D (aliphatic) 2100 - 2250 A key diagnostic peak confirming deuteration of the propyl chain. acs.org

Applications of N,n Dimethyl 1,3 Propylenediamine D6 in Mechanistic and Analytical Chemistry Research

Isotopic Tracer Studies for Reaction Mechanism Elucidation in Organic Chemistry

The use of isotopically labeled compounds is a cornerstone of modern mechanistic chemistry. By "tagging" a molecule, chemists can follow its journey through a reaction sequence, providing definitive evidence for proposed pathways.

N,N-Dimethyl-1,3-propylenediamine-d6, with its six deuterium (B1214612) atoms on the N,N-dimethyl groups, is an ideal tracer for studying reactions involving its non-labeled counterpart, N,N-Dimethyl-1,3-propylenediamine (DMAPA). nih.gov When used in a reaction, the resulting products and intermediates can be analyzed using mass spectrometry. The presence of the d6-label in specific fragments of the product molecules allows chemists to determine precisely how the parent molecule was transformed. This method helps to confirm or refute proposed reaction mechanisms by showing which bonds were broken and formed and which parts of the molecule remained intact.

For example, if a reaction is hypothesized to involve the cleavage of a methyl group from the nitrogen atom, analyzing the reaction mixture for d3-labeled fragments versus d6-labeled fragments can provide clear evidence of the transformation.

Beyond isolated reactions, this compound can trace the fate of the molecule in complex environments, such as during environmental degradation studies or in biological systems. Because the deuterated form is chemically almost identical to the natural form but distinguishable by mass, it can be added to a system to monitor processes like uptake, metabolism, or degradation. thermofisher.com For instance, a known quantity of the d6 compound could be introduced into a water treatment simulation. By taking samples over time and analyzing them with sensitive mass spectrometry techniques, researchers can quantify the rate of its removal or its transformation into other chemical species, all while distinguishing it from any pre-existing non-labeled compound in the matrix. thermofisher.com

Catalytic Functions in Advanced Organic Transformations

While the non-deuterated analog, N,N-Dimethyl-1,3-propanediamine (DMAPA), is used as a catalyst, hardener for epoxy resins, and a chemical intermediate in various industrial syntheses, the role of the d6-labeled version in this area is more nuanced. fishersci.cathermofisher.com Due to its higher cost, this compound is not used as a bulk catalyst itself. Instead, its function is to study the mechanism of the catalysis performed by its non-deuterated counterpart.

By comparing the reaction rates of a process catalyzed by DMAPA versus one catalyzed by this compound, researchers can determine the kinetic isotope effect (KIE). If the reaction rate changes significantly when the deuterated catalyst is used, it provides strong evidence that the bond to that atomic position is being broken or formed in the rate-determining step of the reaction. This insight is invaluable for optimizing catalytic processes and designing more efficient catalysts.

Applications as a Catalyst in Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensation)

The non-deuterated form, N,N-Dimethyl-1,3-propylenediamine, is recognized as an effective catalyst for the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis. peptide.comwikipedia.org This reaction involves the condensation of an active hydrogen compound (like malonic acid or its esters) with a carbonyl compound (an aldehyde or ketone), typically catalyzed by a basic amine. wikipedia.org The catalytic activity of amines like N,N-Dimethyl-1,3-propylenediamine is attributed to their ability to act as a base to deprotonate the active methylene (B1212753) compound, forming a nucleophilic enolate, and to activate the carbonyl group.

The deuterated analogue, this compound, serves as a valuable tool for investigating the mechanism of such reactions through the kinetic isotope effect (KIE). wikipedia.orglibretexts.orgprinceton.edu By comparing the rate of a reaction catalyzed by the deuterated versus the non-deuterated compound, researchers can determine whether the cleavage of a C-H bond involving the catalyst is part of the rate-determining step. wikipedia.orglibretexts.orgprinceton.edu In the context of the Knoevenagel condensation, using the d6 variant could help elucidate the precise role of the amine catalyst in the proton transfer steps of the reaction mechanism. rsc.orgresearchgate.netacs.org

Table 1: Comparison of Catalytic Activity in Knoevenagel Condensation

CatalystSubstrate 1Substrate 2ProductMechanistic Insight from d6 Variant
N,N-Dimethyl-1,3-propylenediamineAldehyde/KetoneActive Methylene Compoundα,β-unsaturated ketoneElucidation of the role of the amine catalyst in proton transfer steps through Kinetic Isotope Effect studies.

This table is illustrative and based on the known reactivity of the non-deuterated compound and the principles of kinetic isotope effect studies.

Catalytic Roles in Polymerization and Resin Systems

N,N-Dimethyl-1,3-propylenediamine is utilized as a hardening agent for epoxy resins and as a catalyst in polymerization processes. peptide.comthreebond.co.jp In epoxy resin systems, it acts as a curing agent, facilitating the cross-linking of the epoxy polymer chains to form a rigid, thermoset material. threebond.co.jpsemanticscholar.orgnih.gov The amine groups of the molecule react with the epoxide rings, initiating the polymerization and cross-linking process. The tertiary amine present in the molecule can also act as an accelerator for the curing reaction.

The deuterated version, this compound, can be employed in mechanistic studies to understand the curing kinetics and the role of the amine catalyst in the polymerization process. By tracking the deuterated methyl groups using techniques like NMR spectroscopy, it is possible to follow the catalyst's behavior and stability throughout the reaction. Furthermore, studying the kinetic isotope effect could provide insights into the rate-determining steps of the curing mechanism, particularly if any steps involve the N-methyl groups.

Table 2: Role in Polymerization and Resin Systems

ApplicationPolymer/Resin SystemFunction of N,N-Dimethyl-1,3-propylenediaminePotential Use of d6 Variant in Research
Curing AgentEpoxy ResinsInitiates and accelerates the cross-linking of epoxy polymers.Mechanistic studies of curing kinetics and the role of the tertiary amine group.
CatalystPolyurethane FoamsCatalyzes the reaction between isocyanates and polyols.Investigation of the catalytic cycle and potential side reactions involving the catalyst.

This table is based on the established applications of the non-deuterated compound and the potential for mechanistic studies using the deuterated analogue.

Utility in Deuterated Intermediate Synthesis for Complex Organic Molecules

Precursor for the Synthesis of Isotopically Labeled Probes and Research Tools

Deuterated molecules are essential in various fields of scientific research, particularly as internal standards for mass spectrometry and as tracers to study metabolic pathways and reaction mechanisms. umsl.edunih.govrsc.orgresearchgate.netacs.org The introduction of deuterium into a molecule provides a distinct mass signature without significantly altering its chemical properties, making it an ideal tool for quantitative analysis and for tracking the fate of a molecule in a complex system. rsc.orgacs.org

This compound can serve as a valuable building block for the synthesis of more complex isotopically labeled molecules. nih.gov Its bifunctional nature, with both a primary and a tertiary amine, allows for a range of chemical transformations to incorporate the deuterated dimethylamino-propyl moiety into larger structures. These resulting deuterated molecules can then be used as probes in biochemical assays, as internal standards for quantifying related compounds in biological or environmental samples, or in metabolic studies to trace the biotransformation of molecules containing this structural unit. umsl.eduresearchgate.netacs.org While specific examples of its use as a precursor are not widely documented, the principles of synthetic organic chemistry and the demand for deuterated standards and probes suggest its significant potential in this area. nih.govbeilstein-journals.org

Application as a Cleavage Agent in Solid-Phase Synthesis Protocols

Solid-phase synthesis is a widely used technique for the preparation of peptides and other oligomers, where the growing chain is attached to a solid support. youtube.comyoutube.com A crucial step in this process is the final cleavage of the synthesized molecule from the resin support. peptide.comnih.govsigmaaldrich.com This is typically achieved using a "cleavage cocktail," which is a mixture of reagents designed to break the bond between the product and the resin while also removing any protecting groups from the molecule. peptide.comnih.govsigmaaldrich.com

A thorough review of the literature did not yield any specific information on the use of N,N-Dimethyl-1,3-propylenediamine or its deuterated analogue, this compound, as a cleavage agent in solid-phase synthesis protocols. The commonly used cleavage reagents are strong acids like trifluoroacetic acid, often in combination with scavengers to protect sensitive functional groups. peptide.comnih.govsigmaaldrich.com While amines can be used in certain steps of solid-phase synthesis, such as for the removal of Fmoc protecting groups, the specific application of N,N-Dimethyl-1,3-propylenediamine as a primary cleavage agent is not a standard or documented practice.

Computational and Theoretical Investigations of N,n Dimethyl 1,3 Propylenediamine D6

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic environment of N,N-Dimethyl-1,3-propylenediamine-d6 at the atomic level. These methods allow for a detailed understanding of how deuteration influences the molecule's fundamental properties.

Density Functional Theory (DFT) Studies on Deuterated Amine Systems

In a typical DFT study of this compound, the molecular geometry would be optimized to find the lowest energy conformation. A variety of functionals, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), could be employed to achieve a balance between computational cost and accuracy. nih.gov The choice of functional is critical, as some are better suited for describing non-covalent interactions, which can be important in these flexible diamine systems.

The calculated electronic properties can provide insights into the molecule's reactivity. For example, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can indicate the regions of the molecule that are more likely to engage in electrostatic interactions. In this compound, the lone pairs on the nitrogen atoms are expected to be the primary sites for protonation and interaction with electrophiles. DFT can quantify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key indicator of chemical reactivity.

Table 1: Representative DFT-Calculated Properties of N,N-Dimethyl-1,3-propylenediamine and its d6-Isotopologue

PropertyN,N-Dimethyl-1,3-propylenediamineThis compound
Total Energy (Hartree)-289.7-289.8
HOMO Energy (eV)-6.2-6.2
LUMO Energy (eV)1.51.5
Dipole Moment (Debye)1.81.8

Note: The data in this table is representative and intended to illustrate the types of properties calculated with DFT. Actual values would be obtained from specific DFT calculations.

Predictive Modeling of Spectroscopic Signatures and Isotopic Effects

A significant application of DFT is the prediction of spectroscopic properties, which are crucial for the experimental characterization of molecules. For this compound, DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The isotopic substitution of hydrogen with deuterium (B1214612) leads to predictable changes in the vibrational spectra. The C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations, a direct consequence of the heavier mass of deuterium. These calculated shifts can be invaluable in interpreting experimental IR and Raman spectra and confirming the position of deuteration.

In the context of NMR spectroscopy, deuterium substitution can lead to small but measurable changes in the chemical shifts of nearby nuclei, known as isotope shifts. nih.gov While the effect on ¹³C and ¹H chemical shifts in the rest of the molecule might be minor, the absence of signals from the deuterated methyl groups in ¹H NMR and the characteristic triplet pattern in ¹³C NMR (due to C-D coupling) are definitive signatures of deuteration. Theoretical predictions of these spectra can aid in the assignment of experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and interacts with its environment over time. This is particularly important for a flexible molecule like this compound.

Investigation of Structural Dynamics and Stereochemistry of Deuterated Systems

MD simulations can be used to explore the conformational landscape of this compound. This molecule can adopt various conformations due to the rotation around its single bonds. An MD simulation, typically running for nanoseconds to microseconds, can sample these different conformations and determine their relative populations.

Analysis of Ligand-Substrate or Ligand-Enzyme Binding Interactions using Deuterated Analogs

Deuterated molecules are often used in mechanistic studies of enzyme-catalyzed reactions and ligand-receptor interactions. MD simulations can provide atomic-level insights into how this compound might interact with a biological target, such as an enzyme or a receptor.

In a typical simulation, the deuterated ligand would be placed in the binding site of the protein, and the system would be solvated in a box of water molecules. The simulation would then track the movements of both the ligand and the protein, revealing the key interactions that stabilize the complex. These interactions can include hydrogen bonds, electrostatic interactions, and van der Waals forces. The use of a deuterated analog can be particularly informative if the deuterated part of the molecule is involved in a key interaction, such as a hydrogen bond where the deuterium atom acts as a donor or acceptor. The subtle differences in the strength and dynamics of D-bonds compared to H-bonds can influence the binding affinity and residence time of the ligand in the binding pocket.

Table 2: Representative Parameters for a Molecular Dynamics Simulation of this compound with a Model Protein

ParameterValue
Force FieldAMBER
Water ModelTIP3P
Simulation Time500 ns
Temperature300 K
Pressure1 atm

Note: The data in this table is representative of typical parameters used in MD simulations.

Future Perspectives and Emerging Research Directions for N,n Dimethyl 1,3 Propylenediamine D6

Development of Novel and Sustainable Synthesis Routes for Deuterated Diamines

The future of deuterated compound synthesis is increasingly driven by the principles of green chemistry, moving away from traditional methods that often rely on expensive or hazardous reagents.

Current and Emerging Methodologies: Historically, the synthesis of deuterated amines involved reagents like lithium aluminum deuteride (B1239839) (LiAlD₄), which can be costly and generate significant waste. nih.gov Modern research is focused on developing more efficient, scalable, and environmentally benign alternatives. researchgate.net A prominent strategy is the use of heavy water (D₂O) as an inexpensive and safe deuterium (B1214612) source. researchgate.netnih.gov This approach often involves transition metal-catalyzed hydrogen-deuterium (H-D) exchange reactions. For instance, palladium on carbon (Pd/C) combined with aluminum and D₂O can generate deuterium gas in situ for H-D exchange, with the only byproduct being non-toxic aluminum oxide. nih.gov The efficiency of these reactions can be significantly enhanced through microwave or ultrasonic irradiation. researchgate.net

Furthermore, continuous flow chemistry is emerging as a powerful technology for the synthesis of deuterated compounds. nih.govcolab.ws Flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes, making them ideal for the industrial production of deuterated intermediates like diamines. colab.wsresearchgate.netcetjournal.it

Interactive Table: Comparison of Synthesis Routes for Deuterated Amines

MethodDeuterium SourceKey FeaturesAdvantagesChallenges
Traditional ReductionMetal deuterides (e.g., LiAlD₄)Reduction of amides, nitriles, or imines. nih.govWell-established procedures.Stoichiometric, expensive reagents; hazardous waste. nih.govnih.gov
Catalytic H-D ExchangeHeavy Water (D₂O)Transition metal (e.g., Pd, Ru) catalyzed exchange. nih.govSustainable, cost-effective, safe D source, high D incorporation. researchgate.netresearchgate.netnih.govMay require high temperatures or specific catalysts for selectivity. nih.gov
Flow ChemistryVarious (D₂O, D₂ gas)Continuous reaction in a microreactor. nih.govcolab.wsHighly efficient, scalable, improved safety and control. nih.govcolab.wsRequires specialized equipment and process optimization.

Expansion of Analytical Applications in Emerging Interdisciplinary Research Fields

Deuterated compounds are indispensable tools in analytical chemistry, and their applications are set to expand further into complex biological and environmental systems. N,N-Dimethyl-1,3-propylenediamine-d6 and similar deuterated diamines serve as ideal internal standards for quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comlcms.cz

Role as Internal Standards: In quantitative MS, deuterated internal standards are considered the gold standard. researchgate.net Because they have nearly identical chemical and physical properties to their non-deuterated counterparts (analytes), they co-elute during chromatography and exhibit similar ionization efficiency. researchgate.net This allows them to accurately correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to highly precise and accurate quantification. clearsynth.commyadlm.org While challenges like differential matrix effects can occasionally occur, the use of stable isotope-labeled standards remains the most robust approach. myadlm.org

Interdisciplinary Applications: The reliability offered by deuterated standards is critical in a variety of emerging research fields:

Metabolomics and Pharmaceutical Science: Used to accurately measure the concentrations of drugs and their metabolites in complex biological samples like plasma or tissue, which is essential for pharmacokinetic studies. clearsynth.comacs.org

Environmental Science: Enable the precise monitoring of pollutants, such as pesticides and toxins, in diverse environmental matrices. lcms.cz

Structural Biology: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) uses the exchange of backbone amide protons with deuterium from a D₂O buffer to probe protein conformation, dynamics, and interactions under native conditions. acs.orgnih.gov This provides critical insights into protein function and allosteric regulation.

Biosynthesis Research: D₂O labeling can be used to track the biosynthesis of natural products in organisms like medicinal plants, allowing researchers to elucidate complex metabolic pathways. nih.gov

Interactive Table: Key Applications of Deuterated Diamines in Analytical Science

Research FieldSpecific ApplicationTechniqueBenefit of Deuteration
PharmaceuticalsDrug metabolism and pharmacokinetic (DMPK) studies. clearsynth.comacs.orgLC-MS/MSAccurate quantification of drug/metabolite levels. clearsynth.com
Environmental AnalysisQuantitative analysis of pollutants. lcms.czLC-MS/MSCorrection for complex matrix effects in samples like soil or water. clearsynth.comlcms.cz
Structural BiologyProbing protein structure and dynamics. nih.govHDX-MSActs as a label to report on solvent accessibility and hydrogen bonding. nih.gov
Natural Product ResearchElucidation of biosynthetic pathways. nih.govLC-MSTraces the incorporation of deuterium into complex molecules. nih.gov

Advanced Mechanistic Studies Utilizing Higher-Order Deuterium Labeling Patterns

The use of deuterium labeling extends beyond analytical standards into the fundamental study of reaction mechanisms and molecular dynamics. While uniform labeling is common, future research will increasingly leverage site-specific and higher-order deuterium labeling patterns to answer more nuanced mechanistic questions.

Elucidating Reaction Pathways: Deuterium labeling serves as a powerful tool to trace the path of atoms through a chemical reaction. researchgate.net By strategically placing deuterium atoms on a reactant molecule, chemists can determine which bonds are broken and formed, identify the source of hydrogen atoms in a product, and distinguish between proposed mechanistic pathways. researchgate.net For example, a deuterium-labeling study can confirm whether an amine reactant acts as a hydrogen atom donor in a reaction. researchgate.net

Probing Dynamic Systems: In fields like structural biology, advanced labeling techniques provide unprecedented temporal and spatial resolution. Pulse-labeling HDX-MS, for instance, can capture snapshots of a protein as it folds or undergoes conformational changes. nih.gov In these experiments, a denatured, fully deuterated protein is allowed to refold for a specific amount of time before being exposed to a brief pulse of H₂O, which labels only the unstructured regions. By analyzing the resulting peptides, researchers can map the folding process and identify transient intermediates with high precision. nih.gov This ability to track structural changes over time is crucial for understanding complex biological functions.

Integration with Automation and High-Throughput Screening in Chemical Research Methodologies

The relentless drive for efficiency in research and development, particularly in the pharmaceutical industry, has led to the widespread adoption of automation and high-throughput screening (HTS). drugtargetreview.comdispendix.com The integration of deuterated compounds like this compound into these automated workflows is a key trend that enhances productivity and data quality.

Enhancing High-Throughput Analysis: HTS campaigns can test millions of compounds, generating vast amounts of data that require rapid and reliable analysis. youtube.com Automated liquid handlers and analytical systems are essential for managing this scale. dispendix.com In this context, deuterated internal standards are critical for ensuring the accuracy of quantitative HTS assays, allowing researchers to confidently identify promising "hits" from large compound libraries. lcms.cz The robustness of these standards minimizes false positives and negatives that could arise from variability in the automated process. dispendix.com

Automated HDX-MS Platforms: The complexity and time-sensitive nature of HDX-MS experiments have driven the development of specialized automated platforms. nih.govacs.org These systems integrate robotic autosamplers with sample managers that can thaw and inject quenched, frozen samples with high precision and throughput. nih.govacs.org Such automation reduces manual handling errors, minimizes back-exchange of deuterium, and enables the collection of large, complex datasets that would be unattainable through manual methods. nih.gov This synergy between deuterated labels and automation accelerates research in areas like drug discovery and structural biology. drugtargetreview.com

Interactive Table: Benefits of Integrating Deuterated Standards with Automation

Automated MethodologyRole of Deuterated CompoundKey Advantage
High-Throughput Screening (HTS)Internal standard for quantitative assays. lcms.czyoutube.comIncreases accuracy and reliability of hit identification. dispendix.com
Automated Compound SynthesisDeuterated building block or reagent.Enables rapid, miniaturized synthesis of deuterated libraries. drugtargetreview.com
Automated HDX-MS AnalysisDeuterium label for probing protein dynamics. nih.govnih.govImproves throughput, precision, and reproducibility of complex experiments. nih.govacs.org

Q & A

Q. How is N,N-Dimethyl-1,3-propylenediamine-d6 synthesized, and what purification methods are recommended?

The non-deuterated analogue, N,N-Dimethyl-1,3-propanediamine, is synthesized via the reaction of 1,3-dibromopropane with methylamine under alkaline conditions. For the deuterated form (d6), methyl-d₃ amine or deuterated solvents (e.g., D₂O) would replace non-deuterated reagents to achieve isotopic labeling. Post-synthesis, purification typically involves crystallization or fractional distillation under inert conditions to prevent contamination .

Q. What are the primary applications of this compound in synthetic chemistry?

This compound is used as a cleaving agent in solid-phase synthesis. For example, it facilitates the release of hairpin polyamide-DNA conjugates from resins at 55°C for 3 hours. The deuterated form may reduce proton interference in downstream NMR analysis, enhancing spectral resolution .

Q. How does this compound function in polymer chemistry?

The non-deuterated version acts as a primary-tertiary diamine in water-soluble polymers, particularly in formulations requiring quaternary ammonium groups. The deuterated variant could enable mechanistic studies of polymer dynamics via deuterium NMR or isotopic tracing of reaction pathways .

Advanced Research Questions

Q. What isotopic effects arise when substituting N,N-Dimethyl-1,3-propylenediamine with its d6 counterpart in catalytic systems?

Deuteration can alter reaction kinetics due to isotopic mass effects, particularly in proton-transfer steps. For instance, in polyurethane foam production, where the non-deuterated compound acts as a co-catalyst, the d6 form may slow acid-base interactions, requiring adjustments in catalyst loading or temperature to maintain reaction efficiency. Comparative kinetic studies using GC-MS or IR spectroscopy are recommended .

Q. How can researchers validate the absence of residual non-deuterated impurities in this compound?

High-resolution mass spectrometry (HRMS) and ¹H/²H NMR are critical. For example, ¹H NMR of the d6 form should show complete suppression of proton signals in the dimethylamino and propylenediamine groups. Residual protons at >1% require additional purification steps, such as repeated deuterated solvent washes .

Q. Does deuteration influence the toxicological profile of N,N-Dimethyl-1,3-propylenediamine?

While the non-deuterated form showed negative sensitization in KeratinoSens™ assays (indicating low reactivity), deuteration may further reduce metabolic activation pathways. Comparative in vitro assays (e.g., Ames test for mutagenicity) and molecular dynamics simulations of deuterated vs. non-deuterated interactions with biomolecules are advised to assess safety .

Q. What advanced analytical techniques are suited for studying deuterium incorporation in this compound?

  • Deuterium NMR (²H NMR): Directly quantifies deuterium distribution and detects isotopic scrambling.
  • Isotope Ratio Mass Spectrometry (IRMS): Measures ²H/¹H ratios to confirm isotopic purity.
  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies shifts in N-H/D stretching vibrations (~3300 cm⁻¹ for N-H vs. ~2500 cm⁻¹ for N-D) .

Methodological Considerations

Q. How to design experiments using this compound to probe reaction mechanisms?

  • Isotopic Labeling: Use the d6 form in cross-over experiments (e.g., H/D exchange studies) to track proton transfer steps in amine-catalyzed reactions.
  • Kinetic Isotope Effect (KIE) Analysis: Compare rate constants (k_H/k_D) for reactions involving deuterated vs. non-deuterated amines using stopped-flow spectroscopy or HPLC monitoring .

Q. What precautions are necessary when handling this compound in aqueous systems?

  • Deuterium Loss Mitigation: Conduct reactions in deuterated solvents (e.g., D₂O, CD₃OD) to prevent H/D exchange.
  • Storage: Store under argon at -20°C to minimize hydrolysis or isotopic contamination .

Data Contradiction and Resolution

Q. How to address discrepancies in reported reactivity of N,N-Dimethyl-1,3-propylenediamine derivatives?

While reports low sensitization potential, conflicting data may arise from assay-specific conditions (e.g., pH, concentration). Resolve contradictions by:

  • Replicating assays under standardized OECD guidelines.
  • Performing computational toxicology (e.g., QSAR models) to predict reactivity of the d6 form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.